1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(furan-2-yl)methyl]piperidine-3-carboxamide
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Overview
Description
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(furan-2-yl)methyl]piperidine-3-carboxamide is a complex organic compound composed of multiple functional groups The structure includes a piperidine ring, a carboxamide group, a furan moiety, and a cyclopenta[c]pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(furan-2-yl)methyl]piperidine-3-carboxamide involves a multi-step process:
Step 1: Formation of the cyclopenta[c]pyridazine core, typically through the condensation of a suitable precursor like a cyclopentene with a hydrazine derivative.
Step 2: Introduction of the piperidine ring, often achieved through a nucleophilic substitution reaction.
Step 3: Coupling of the furan moiety via a reaction such as the Suzuki coupling.
Step 4: Final attachment of the carboxamide group through an amide formation reaction, usually involving an acyl chloride or anhydride.
Industrial Production Methods: On an industrial scale, the process would be optimized for efficiency and cost-effectiveness. Continuous flow reactions and catalytic methods may be employed to enhance yield and reduce waste. Solvent choice, temperature control, and reaction time are critical factors in scaling up.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes several types of chemical reactions:
Oxidation: The furan ring can be oxidized under mild conditions, typically using reagents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions can be performed on the piperidine ring, commonly using hydrogenation with palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can modify the functional groups attached to the piperidine ring or the furan moiety.
Common Reagents and Conditions
Oxidation: mCPBA, potassium permanganate.
Reduction: Pd/C, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and various bases.
Major Products
Oxidation of the furan ring can lead to furanones.
Reduction of the piperidine ring yields substituted piperidines.
Substitution reactions can introduce various functional groups, leading to a broad spectrum of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups provide multiple sites for further modification, making it valuable in organic synthesis.
Biology: In biological research, it can be utilized as a molecular probe to study enzyme activity or as a ligand in receptor-binding studies.
Medicine: Potential pharmaceutical applications include its use as a scaffold in drug design. Its structure suggests it might interact with biological targets involved in diseases such as cancer or neurological disorders.
Industry: In industrial applications, this compound can serve as an intermediate in the production of agrochemicals or specialty chemicals.
Mechanism of Action
Mechanism: The compound exerts its effects through interactions with specific molecular targets. For instance, the piperidine ring can engage in hydrogen bonding with proteins, while the furan moiety can interact with aromatic residues in enzymes.
Molecular Targets and Pathways: Targets may include enzymes, receptors, or other proteins involved in signaling pathways. The exact mechanism would depend on the specific application and target system.
Comparison with Similar Compounds
Comparison and Uniqueness: Compared to other compounds with similar structures, 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(furan-2-yl)methyl]piperidine-3-carboxamide stands out due to the combination of a cyclopenta[c]pyridazine core with a piperidine ring and a furan moiety. This unique arrangement offers a distinct set of chemical and biological properties.
Similar Compounds
N-[(3-chloro-4-fluorophenyl)methyl]piperidine-3-carboxamide: A related compound differing in the substituents on the piperidine ring.
1-(pyridin-3-ylmethyl)piperidine-3-carboxamide: Another analog with a pyridine ring instead of a furan moiety.
Properties
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-18(19-11-15-6-3-9-24-15)14-5-2-8-22(12-14)17-10-13-4-1-7-16(13)20-21-17/h3,6,9-10,14H,1-2,4-5,7-8,11-12H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYJMEULNWKCPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C3CCCC3=C2)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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